molecular formula C17H19Cl2N3O2 B4544632 1-(3,4-dichlorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine

1-(3,4-dichlorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine

Cat. No. B4544632
M. Wt: 368.3 g/mol
InChI Key: QLQLUPRLAVCROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine, commonly known as DDP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DDP involves the modulation of ion channels and receptors. It has been found to interact with the extracellular domain of TRPM8 and block the influx of calcium ions, thereby inhibiting the cold sensation. DDP also binds to the glycine-binding site of the NMDA receptor and inhibits the influx of calcium ions, leading to the inhibition of synaptic plasticity.
Biochemical and Physiological Effects:
DDP has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. DDP has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, DDP has been found to have neuroprotective effects by inhibiting the excitotoxicity and oxidative stress.

Advantages and Limitations for Lab Experiments

DDP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, DDP has some limitations as well. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Moreover, DDP has been found to have some cytotoxic effects at high concentrations, which limits its use in cell-based assays.

Future Directions

There are several future directions for the research on DDP. One of the directions is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective analogs of DDP that can be used as research tools to study ion channels and receptors. Moreover, the use of DDP in combination with other drugs or therapies can be explored to enhance its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 1-(3,4-dichlorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine is a synthetic compound that has been widely used in scientific research. It has several biochemical and physiological effects and its mechanism of action is well understood. DDP has advantages and limitations for lab experiments, and there are several future directions for its research.

Scientific Research Applications

DDP has been extensively used in scientific research due to its ability to modulate the activity of various ion channels and receptors. It has been found to be a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the perception of cold sensation. DDP has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes.

properties

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c1-11-16(12(2)24-20-11)17(23)22-7-5-21(6-8-22)10-13-3-4-14(18)15(19)9-13/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQLUPRLAVCROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dichlorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine
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1-(3,4-dichlorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine
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1-(3,4-dichlorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine
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1-(3,4-dichlorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine
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1-(3,4-dichlorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine
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1-(3,4-dichlorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine

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